N-phenyl-5-piperidin-3-yl-1,3,4-thiadiazole-2-carboxamide
Overview
Description
N-phenyl-5-piperidin-3-yl-1,3,4-thiadiazole-2-carboxamide (NPC) is a heterocyclic compound with a diverse range of applications in the fields of chemistry and biochemistry. It is an important intermediate for the synthesis of a variety of organic compounds, and has been used in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. In addition, NPC has been studied for its biological properties, such as its ability to modulate enzyme activity and its potential use as an anti-cancer drug.
Scientific Research Applications
Antitubercular Activity
N-phenyl-5-piperidin-3-yl-1,3,4-thiadiazole-2-carboxamide derivatives are recognized for their antitubercular activity. Studies have shown that these compounds demonstrate significant in vitro efficacy against various strains of Mycobacterium tuberculosis. The structural modification of isoniazid (INH) with N-substituted 5-(pyridine-4-yl)-1,3,4-oxadiazole-2-amine and other derivatives yielded promising results against drug-resistant strains of tuberculosis. The antitubercular activity is also complemented by non-cytotoxicity, which is crucial for therapeutic applications (Asif, 2014).
Versatile Pharmacological Potential
The 1,3,4-thiadiazole and oxadiazole heterocycles, including N-phenyl-5-piperidin-3-yl-1,3,4-thiadiazole-2-carboxamide, are known pharmacophore scaffolds with diverse pharmacological potential. These compounds have been identified as crucial structures expressing antimicrobial, anti-inflammatory, analgesic, antitumor, antiviral, and antitubercular activities. The 1,3,4-oxadiazole cycle, in particular, is a bioisostere for carboxylic, amide, and ester groups, often enhancing pharmacological activity by facilitating hydrogen bonding interactions with various enzymes and receptors (Lelyukh, 2019).
Binding to DNA Minor Groove
Compounds structurally related to N-phenyl-5-piperidin-3-yl-1,3,4-thiadiazole-2-carboxamide, such as Hoechst 33258 and its analogues, are known to bind strongly to the minor groove of double-stranded B-DNA, specifically at AT-rich sequences. This binding property is significant in drug design as it provides a pathway to influence cellular processes by targeting DNA (Issar & Kakkar, 2013).
Pharmacophoric Properties
N-phenyl-5-piperidin-3-yl-1,3,4-thiadiazole-2-carboxamide and its derivatives exhibit important pharmacophoric properties, including binding affinity at D2-like receptors. The presence of arylcycloalkylamines and arylalkyl substituents, typical to several antipsychotic agents, underlines the significance of these compounds in drug design and their potential role in the treatment of psychiatric disorders (Sikazwe et al., 2009).
properties
IUPAC Name |
N-phenyl-5-piperidin-3-yl-1,3,4-thiadiazole-2-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4OS/c19-12(16-11-6-2-1-3-7-11)14-18-17-13(20-14)10-5-4-8-15-9-10/h1-3,6-7,10,15H,4-5,8-9H2,(H,16,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTMSUIFOLXKGMS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C2=NN=C(S2)C(=O)NC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-phenyl-5-piperidin-3-yl-1,3,4-thiadiazole-2-carboxamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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